molecular formula C17H23Br2F2NO B14191498 7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide CAS No. 926305-08-0

7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide

Cat. No.: B14191498
CAS No.: 926305-08-0
M. Wt: 455.2 g/mol
InChI Key: VGTQQXCXWVHABN-UHFFFAOYSA-N
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Description

7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide is a synthetic organic compound with the molecular formula C17H23Br2F2NO. This compound is characterized by the presence of bromine, difluoromethyl, and 4-methylphenyl groups attached to a nonanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide typically involves the reaction of 7-bromo-7-[bromo(difluoro)methyl]nonanoic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 7-iodo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products are 7-bromo-7-[bromo(difluoro)methyl]nonanoic acid and 4-methylaniline.

Scientific Research Applications

7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-7-[bromo(difluoro)methyl]-N-phenylheptanamide
  • 7-Bromo-7-[bromo(difluoro)methyl]-N-(4-chlorophenyl)nonanamide
  • 7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methoxyphenyl)nonanamide

Uniqueness

7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The 4-methylphenyl group also contributes to its specificity in binding to molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

926305-08-0

Molecular Formula

C17H23Br2F2NO

Molecular Weight

455.2 g/mol

IUPAC Name

7-bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide

InChI

InChI=1S/C17H23Br2F2NO/c1-3-16(18,17(19,20)21)12-6-4-5-7-15(23)22-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,22,23)

InChI Key

VGTQQXCXWVHABN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCC(=O)NC1=CC=C(C=C1)C)(C(F)(F)Br)Br

Origin of Product

United States

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